molecular formula C8H12N2 B1455002 1-(6-Methylpyridin-3-yl)ethanamine CAS No. 92295-43-7

1-(6-Methylpyridin-3-yl)ethanamine

Cat. No.: B1455002
CAS No.: 92295-43-7
M. Wt: 136.19 g/mol
InChI Key: GLTIIUKSLNSXKM-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methyl group at the 6th position of the pyridine ring and an ethanamine group at the 1st position. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 6-methylpyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves a multi-step process. This includes the initial formation of intermediates, followed by purification and final conversion to the desired product. The process is optimized for high yield and purity, often involving advanced techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(6-Methylpyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the context of its use, such as in pharmaceuticals where it may influence neurotransmitter systems .

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-2-yl)ethanamine
  • 1-(6-Methylpyridin-4-yl)ethanamine
  • 1-(6-Methylpyridin-5-yl)ethanamine

Uniqueness: 1-(6-Methylpyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction profiles .

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(5-10-6)7(2)9/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTIIUKSLNSXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672412
Record name 1-(6-Methylpyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92295-43-7
Record name 1-(6-Methylpyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Stir a mixture of 1-(6-methylpyridin-3-yl)-ethanone (10 g, 74 mmol) in titanium tetra(isopropoxide) (42.1 g, 148 mmol) and ammonia (370 mmol, 2 M in methanol) under N2 for 6 h at RT. To this mixture add sodium tetrahydroborate (4.2 g, 111 mmol) and stir overnight. Quench the reaction mixture with ammonium hydroxide and filter the mixture. From the filtrate, remove the solvent and extract the residue with DCM, wash with saturated aqueous sodium chloride and dry over Na2SO4, filter, and remove the solvent to obtain the title compound as a dark yellow oil (8.16 g). MS (ES) m/z 137 [M+1]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.